5-(1-NAPHTHYL)-N-(2-PYRIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
5-(1-NAPHTHYL)-N-(2-PYRIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 5-(1-NAPHTHYL)-N-(2-PYRIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids using a tandem catalyst system . The reaction conditions are optimized to avoid debromination and achieve high yields. Additionally, microwave-assisted synthesis has been employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
5-(1-NAPHTHYL)-N-(2-PYRIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura cross-coupling is a key reaction for synthesizing derivatives of this compound.
Scientific Research Applications
5-(1-NAPHTHYL)-N-(2-PYRIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-NAPHTHYL)-N-(2-PYRIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to inhibit other kinases such as BRAF and Aurora-A, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar compounds to 5-(1-NAPHTHYL)-N-(2-PYRIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been synthesized using similar methods.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and potential as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
5-naphthalen-1-yl-N-pyridin-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N5O/c24-23(25,26)19-12-18(16-9-5-7-14-6-1-2-8-15(14)16)29-21-17(13-28-31(19)21)22(32)30-20-10-3-4-11-27-20/h1-13H,(H,27,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNOYPOWOIEGBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C(=O)NC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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